molecular formula C16H11ClFN5O3 B12622166 methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12622166
M. Wt: 375.74 g/mol
InChI Key: YHBDFAKPURDZHE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, halogens, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the fluoro and chloro substituents, and finally, the esterification to form the methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aromatic rings and the tetrazole moiety can participate in redox reactions, leading to different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and the aromatic substituents can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-({[4-fluoro-2-(1H-imidazol-1-yl)phenyl]carbonyl}amino)benzoate
  • Methyl 4-chloro-2-({[4-fluoro-2-(1H-pyrazol-1-yl)phenyl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole moiety is known for its stability and ability to participate in a wide range of chemical reactions, making this compound particularly versatile in research and industrial applications.

Properties

Molecular Formula

C16H11ClFN5O3

Molecular Weight

375.74 g/mol

IUPAC Name

methyl 4-chloro-2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C16H11ClFN5O3/c1-26-16(25)11-4-2-9(17)6-13(11)20-15(24)12-5-3-10(18)7-14(12)23-8-19-21-22-23/h2-8H,1H3,(H,20,24)

InChI Key

YHBDFAKPURDZHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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